This guide provides a comprehensive, in-depth exploration of the theoretical framework and practical application of computational methods to determine the binding affinity of Fluprostenol serinol amide to the Prostaglandin F (FP) receptor. It is designed for researchers, scientists, and drug development professionals seeking to leverage in silico techniques for ligand-receptor interaction studies. This document eschews rigid templates in favor of a narrative that logically unfolds the scientific process, emphasizing the rationale behind methodological choices and the establishment of a self-validating workflow.
The prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR), is a well-established therapeutic target, particularly in ophthalmology for the treatment of glaucoma.[1] Agonists of the FP receptor, such as latanoprost and travoprost, effectively lower intraocular pressure.[2] Fluprostenol, a potent PGF2α analog, demonstrates high affinity and selectivity for the FP receptor.[2] Its serinol amide derivative, Fluprostenol serinol amide, is a stable analog whose binding characteristics are not yet experimentally determined. This lack of empirical data presents a prime opportunity for computational modeling to predict its binding affinity and elucidate the molecular interactions governing its potential efficacy.
This guide will detail a robust computational workflow to predict the binding affinity of Fluprostenol serinol amide to the human FP receptor. The core of this workflow is a multi-step process that begins with predicting the initial binding pose through molecular docking, followed by refining this pose and exploring the dynamic nature of the ligand-receptor complex using molecular dynamics (MD) simulations. Finally, the binding free energy is calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) methods.
Fluprostenol serinol amide is our primary ligand of interest. To create a self-validating system, we will also prepare known FP receptor agonists (e.g., Fluprostenol, Latanoprost) and antagonists (e.g., AL-8810) for which experimental binding data is available.
The following sections detail the core computational workflow for predicting the binding affinity of Fluprostenol serinol amide to the FP receptor.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[8] This provides a static snapshot of the likely binding mode.
While docking provides a static picture, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the ligand-receptor complex over time in a simulated physiological environment.[9] This is crucial for refining the binding pose and understanding the stability of the interaction.
Analysis of the MD trajectory provides a wealth of information about the stability of the protein-ligand complex and the nature of their interactions.
The final step is to calculate the binding free energy from the MD simulation trajectories. The MM/PBSA and MM/GBSA methods are popular "end-point" methods that offer a good balance between accuracy and computational cost.
Clear and informative visualization of results is essential for interpreting the data and communicating the findings.
All quantitative data, such as docking scores, RMSD values, and calculated binding free energies for Fluprostenol serinol amide and the control ligands, should be summarized in clearly structured tables for easy comparison.
This in-depth technical guide outlines a comprehensive and robust computational workflow for predicting the binding affinity of Fluprostenol serinol amide to the human FP receptor. By integrating molecular docking, extensive molecular dynamics simulations, and end-point free energy calculations, this methodology provides a powerful platform for investigating ligand-receptor interactions at a molecular level.
The emphasis on a self-validating system, through the inclusion of known agonists and antagonists, is paramount to establishing the credibility and predictive power of the computational model. The successful correlation of calculated binding affinities with experimental data for these control compounds will lend significant confidence to the predictions made for Fluprostenol serinol amide.
The insights gained from this workflow, including the identification of key interacting residues and the dynamic behavior of the ligand in the binding pocket, can provide invaluable guidance for the rational design and optimization of novel FP receptor modulators. This approach, grounded in scientific integrity and leveraging advanced computational tools, represents a cornerstone of modern drug discovery and development.
-
Salmaso, V., & Moro, S. (2018). Bridging the Gap between Standard and Enhanced Molecular Dynamics Simulations for the Investigation of G Protein-Coupled Receptor (GPCR) Allosteric Modulation and Biased Agonism. Frontiers in Molecular Biosciences, 5, 74. [Link]
-
Lemkul, J. A. (2021). BioExcel Webinar #58: CHARMM Force Field Development History, Features and Implementation in GROMACS. YouTube. [Link]
-
Mottin, M., de Paula, C. T. A., Ricci, C. G., & Skaf, M. S. (2016). CHARMM Force Field Parameterization of Peroxisome Proliferator-Activated Receptor γ Ligands. International Journal of Molecular Sciences, 18(1), 15. [Link]
-
Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell, A. D., Jr. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry, 31(4), 671-690. [Link]
-
Zoete, V., Cuendet, M. A., Grosdidier, A., & Michielin, O. (2011). SwissParam: a fast force field generation tool for small organic molecules. Journal of Computational Chemistry, 32(11), 2359-2368. [Link]
-
Lemkul, J. A. (2019). From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS-2018 Molecular Simulation Package. Living Journal of Computational Molecular Science, 1(1), 5068. [Link]
-
Bioinformatics Insights. (2024). PCA Analysis and PC selection in GROMACS: Step-by-Step Tutorial for Protein-Ligand MD Simulations. YouTube. [Link]
-
Salo-Ahen, O. M. H., Alanko, I., & Vattulainen, I. (2018). Exploring GPCR–Lipid Interactions by Molecular Dynamics Simulations: Excitements, Challenges, and the Way Forward. The Journal of Physical Chemistry B, 122(21), 5419-5431. [Link]
-
Lyu, J., Wang, S., Balius, T. E., Singh, I., Kobilka, B. K., & Shoichet, B. K. (2019). A workflow to create a high-quality protein–ligand binding dataset for training, validation, and prediction tasks. Digital Discovery, 1(1), 30-41. [Link]
-
Kumari, R., Kumar, R., & Lynn, A. (2014). g_mmpbsa—A GROMACS Tool for High-Throughput MM-PBSA Calculations. Journal of Chemical Information and Modeling, 54(7), 1951-1962. [Link]
-
Sharif, N. A., Kelly, C. R., & Crider, J. Y. (2001). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 134(4), 671-683. [Link]
-
Kenakin, T. (2007). Agonist binding, agonist affinity and agonist efficacy at G protein-coupled receptors. British Journal of Pharmacology, 152(8), 1143-1150. [Link]
-
GROMACS Community. (2024). Nature of H bonding in gromacs. GROMACS user discussions. [Link]
-
Cavasotto, C. N., & Palomba, D. (2015). Understanding Ligand Binding to G-Protein Coupled Receptors Using Multiscale Simulations. Frontiers in Bioengineering and Biotechnology, 3, 159. [Link]
-
Bioinformatics Insights. (2024). PCA Analysis and PC selection in GROMACS: Step-by-Step Tutorial for Protein-Ligand MD Simulations. YouTube. [Link]
-
GROMACS Community. (2020). How do you run g_mmpbsa in a protein-ligand complex with a polypeptide chain as ligand?. GROMACS user discussions. [Link]
-
Bioinformatics Insights. (2024). Tutorial 11: Generation of publication quality images using Biovia Discovery Studio Visualizer. YouTube. [Link]
-
Lemkul, J. A. (2020). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Journal of Chemical Education, 97(9), 3379-3385. [Link]
-
GROMACS Community. (2020). G_mmpbsa using GROMACS. GROMACS user discussions. [Link]
-
ResearchGate. (n.d.). Hydrogen bond analysis from GROMACS simulations for five protein–ligand complexes. [Link]
-
Lyu, J., Wang, S., Balius, T. E., Singh, I., Kobilka, B. K., & Shoichet, B. K. (2022). A workflow to create a high-quality protein–ligand binding dataset for training, validation, and prediction tasks. Digital Discovery, 1(1), 30-41. [Link]
-
Wikipedia. (2023). Prostaglandin F receptor. [Link]
-
Sacca, S. C., & Rossetti, L. (2013). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Expert Opinion on Drug Metabolism & Toxicology, 9(10), 1275-1284. [Link]
-
Salentin, S., Schreiber, S., Haupt, V. J., Stamatia, K. F., & Schroeder, M. (2015). PLIP: fully automated protein–ligand interaction profiler. Nucleic Acids Research, 43(W1), W443-W447. [Link]
-
Lee, J., Cheng, X., Swails, J. M., Yeom, M. S., Eastman, P. K., Lemkul, J. A., ... & Im, W. (2016). CHARMM-GUI: a web-based graphical user interface for CHARMM. Journal of Computational Chemistry, 37(8), 786-793. [Link]
-
Jo, S., Kim, T., Iyer, V. G., & Im, W. (2008). CHARMM-GUI: a web-based graphical user interface for CHARMM. Journal of Computational Chemistry, 29(11), 1859-1865. [Link]
-
Comp Chem. (2022). How to study Hydrogen bonds using GROMACS. [Link]
-
Bioinformatics Insights. (2024). How To Generate Protein Ligand Images after docking?. YouTube. [Link]
-
Valdes-Tresanco, M. S., & Valiente, P. A. (2022). gmx_MMPBSA Documentation. [Link]
-
Swiss Institute of Bioinformatics. (n.d.). SwissParam. [Link]
-
Bioinformatics Insights. (2023). How to interpret and understand results of molecular dynamics simulation?. YouTube. [Link]
-
Omixium. (2023). Principal Component Analysis & ΔG Calculations Using GROMACS – Full Tutorial | Protein Dynamics. YouTube. [Link]
-
Sharif, N. A., Kelly, C. R., & Crider, J. Y. (2001). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 134(4), 671-683. [Link]
-
Khan Academy. (n.d.). Signal transduction pathway. [Link]
-
GROMACS Documentation. (2023). Force field. [Link]
-
Lemkul, J. A. (2019). GROMACS Tutorial - Protein-Ligand Complex. [Link]
-
Grantome. (n.d.). FP Prostanoid Receptors and the Eye. [Link]
-
Theoretical and Computational Biophysics Group. (n.d.). Membrane Proteins Tutorial (Introductory). [Link]
-
Swiss Institute of Bioinformatics. (n.d.). SwissParam. [Link]
-
Thieme, H., Ancke, C., & Wiederholt, M. (2006). Endothelin Antagonism: Effects of FP Receptor Agonists Prostaglandin F2α and Fluprostenol on Trabecular Meshwork Contractility. Investigative Ophthalmology & Visual Science, 47(3), 938-945. [Link]
-
Chen, Y., & Li, Y. (2022). Prediction of protein–ligand binding affinity via deep learning models. Frontiers in Molecular Biosciences, 9, 1024323. [Link]
-
Bjelkmar, P., Larsson, P., Cuendet, M. A., Hess, B., & Lindahl, E. (2010). Implementation of the CHARMM Force Field in GROMACS: Analysis of Protein Stability Effects from Correction Maps, Virtual Interaction Sites, and Water Models. Journal of Chemical Theory and Computation, 6(2), 459-466. [Link]
-
Comp Chem. (2022). Building a protein membrane system using CHARMM-GUI. [Link]
-
O'Hayre, M., Vázquez-Prado, J., Kufareva, I., Stawiski, E. W., Handel, T. M., Sali, A., & Gutkind, J. S. (2009). Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes. The Journal of Biological Chemistry, 284(38), 25867-25878. [Link]
-
Stärk, H., Ganea, O., Pattanaik, L., Barzilay, R., & Jaakkola, T. (2022). Equibind: Geometric deep learning for drug binding structure prediction. In International conference on machine learning (pp. 20503-20521). PMLR. [Link]
-
Frontiers in Pharmacology. (2024). Prediction of protein-ligand binding affinity through multi-instance learning techniques by docking. YouTube. [Link]